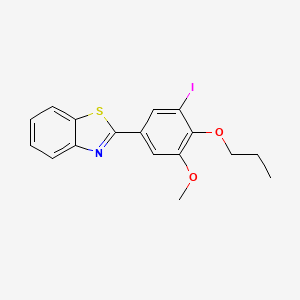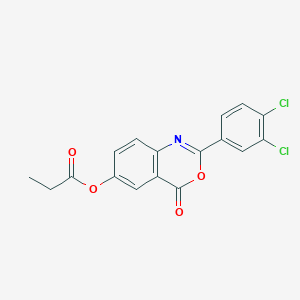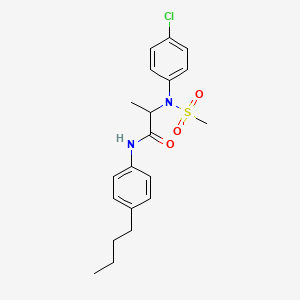![molecular formula C23H25ClO2 B4196430 2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone](/img/structure/B4196430.png)
2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone
Overview
Description
2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone, also known as 4'-chloro-α-PVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its potent stimulant effects. The compound is structurally similar to other cathinones such as α-PVP and MDPV, which have been associated with adverse health effects and fatalities. Despite the potential risks associated with its use, 4'-chloro-α-PVP has gained attention for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4'-chloro-α-PVP involves the inhibition of dopamine reuptake in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation pathways. By blocking the reuptake of dopamine, 4'-chloro-α-PVP increases the levels of dopamine in the brain, leading to a euphoric and stimulating effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-chloro-α-PVP are similar to other cathinones. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of cathinones has been associated with adverse health effects such as cardiovascular problems, seizures, and psychosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4'-chloro-α-PVP in lab experiments include its potent dopamine reuptake inhibition, which makes it a useful tool for studying the dopamine system. The compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, the limitations of using 4'-chloro-α-PVP in lab experiments include its potential for abuse and the lack of information on its long-term effects.
Future Directions
For research on 4'-chloro-α-PVP include investigating its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Studies could also focus on the development of new analogs with improved selectivity and reduced toxicity. Additionally, research could explore the potential therapeutic applications of cathinones in the treatment of psychiatric disorders such as depression and addiction.
Scientific Research Applications
4'-chloro-α-PVP has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that the compound acts as a potent dopamine reuptake inhibitor, which leads to increased levels of dopamine in the brain. This mechanism of action is similar to other cathinones such as methylone and MDPV, which have been associated with addictive properties and adverse health effects.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO2/c1-15-3-6-18(7-4-15)23(26)14-20(17-8-10-19(24)11-9-17)21-13-16(2)5-12-22(21)25/h3-4,6-11,16,20-21H,5,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCCYOSSZVQHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C(CC(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



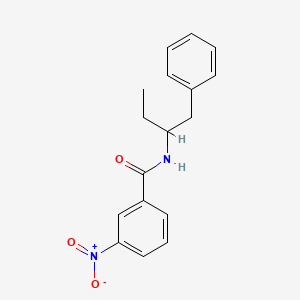
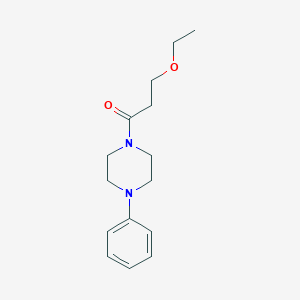
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4196361.png)
![1-benzyl-3-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4196374.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
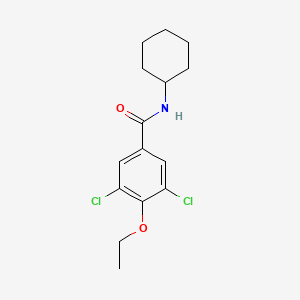
![5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
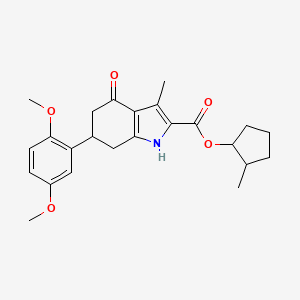
![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)
